4-(4-Propylphenoxy)piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . For instance, 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles . Another synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Crystal and Molecular Structure
Research on similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, has focused on their crystal and molecular structure. Single crystal X-ray diffraction and FTIR spectrum studies provide insights into their physical and chemical properties, useful in various scientific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Methods
Several studies have documented the synthesis methods of similar hydrochlorides. For instance, the synthesis of 4-chloropiperidine hydrochloride has been achieved with a specific yield, highlighting the methods and efficiencies in synthesizing these types of compounds (Zhang, 2010).
Pharmacological Properties
Compounds structurally similar to 4-(4-Propylphenoxy)piperidine hydrochloride, like certain piperidinopropiophenones and piperidine hydrochlorides, have shown central m-cholinoblocking and peripheral n-cholinoblocking properties, as well as anti-inflammatory activity (Gasparyan et al., 2009).
Bioactivities of Piperidine Derivatives
Research on piperidine derivatives demonstrates their potential in medicinal chemistry. For example, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride has shown promising anti-leukemia bioactivity and cellular growth inhibition in certain cells (Wang et al., 2009).
Application in Histamine Antagonism
Studies on 4-phenoxypiperidines, which are closely related to 4-(4-Propylphenoxy)piperidine hydrochloride, have revealed their role as potent histamine H3 antagonists. These findings are significant in understanding the therapeutic potential of these compounds in various medical conditions (Dvorak et al., 2005).
Safety and Hazards
The safety data sheet for 4-(4-Chlorophenoxy)piperidine hydrochloride indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers A review titled “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another paper titled “Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives” investigates the antibacterial and antifungal activities of 2,6-diaryl-3-methyl-4-piperidones .
properties
IUPAC Name |
4-(4-propylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-13(7-5-12)16-14-8-10-15-11-9-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHYQPXOVMMYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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